ALT Normalization in NAFLD with Diabetes: Carnitine-Orotate Complex Achieves 89.7% vs. 17.9% for Placebo
In the multicenter, double‑blind CORONA trial, 78 patients with type‑2 diabetes and NAFLD were randomized to receive carnitine‑orotate complex (824 mg t.i.d.) or matching placebo for 12 weeks. The primary endpoint—normalization of serum alanine aminotransferase (ALT)—was met by 89.7% of the carnitine‑orotate group compared with only 17.9% in the placebo arm (P < 0.001) [1]. A significant improvement in hepatic steatosis was also documented by computed tomography (CT): the liver attenuation index increased by 0.74 ± 8.05 Hounsfield units in the treatment group vs. 6.21 ± 8.96 in the placebo group (P < 0.008) [1].
| Evidence Dimension | Proportion of patients achieving ALT normalization (primary endpoint) |
|---|---|
| Target Compound Data | 89.7% (carnitine-orotate complex 824 mg t.i.d.) |
| Comparator Or Baseline | 17.9% (matching placebo) |
| Quantified Difference | 71.8 percentage-point absolute increase; P < 0.001 |
| Conditions | 12‑week randomized, double‑blind, placebo‑controlled trial; n = 78; type‑2 diabetes with NAFLD; multicenter (Korea) |
Why This Matters
This magnitude of ALT normalization is not documented for other carnitine salts (tartrate, fumarate, acetyl‑L‑carnitine) in comparable populations, making carnitine orotate the evidence‑backed choice for hepatic metabolic indications.
- [1] Bae JC, Lee WY, Yoon KH, et al. Improvement of Nonalcoholic Fatty Liver Disease With Carnitine-Orotate Complex in Type 2 Diabetes (CORONA): A Randomized Controlled Trial. Diabetes Care. 2015;38(7):1245-1252. doi:10.2337/dc14-2852. View Source
